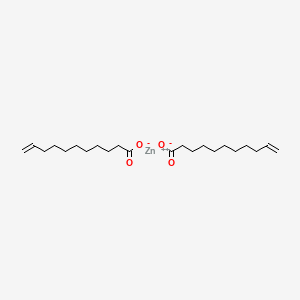

Undecilenato de zinc

Descripción general

Descripción

El undecilenato de zinc es una sal de zinc del ácido undecilénico, un ácido graso derivado del aceite de ricino. Es ampliamente reconocido por sus propiedades antifúngicas y se usa comúnmente para tratar infecciones de la piel como el pie de atleta, la tiña inguinal y la tiña . El compuesto es conocido por su capacidad para reducir la irritación y la inflamación causadas por infecciones fúngicas, lo que lo convierte en un ingrediente valioso en varias formulaciones tópicas .

Aplicaciones Científicas De Investigación

El undecilenato de zinc tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Mecanismo De Acción

El undecilenato de zinc funciona liberando iones de zinc cuando entra en contacto con la humedad. Estos iones inhiben el crecimiento de bacterias y hongos al interrumpir sus membranas celulares e interferir con sus procesos metabólicos . Las propiedades bifuncionales del compuesto también le permiten conjugarse con otras biomoléculas, mejorando su eficacia .

Compuestos similares:

Ácido undecilénico: Un ácido graso con propiedades antifúngicas, que a menudo se usa en combinación con this compound para una mayor eficacia.

Undecilenato de calcio: Otra sal del ácido undecilénico, utilizada para aplicaciones antifúngicas similares.

Undecilenato de cobre: Conocido por sus propiedades antimicrobianas, utilizado en varias formulaciones.

Singularidad del this compound: El this compound destaca por su excelente tolerancia y baja irritación en comparación con otras sales o ácidos de zinc . Su capacidad para liberar iones de zinc de manera efectiva lo convierte en un potente fungicida con una amplia gama de aplicaciones en medicina e industria .

Análisis Bioquímico

Biochemical Properties

Zinc undecylenate plays a significant role in biochemical reactions due to its bifunctional properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, undecylenic acid, the parent compound, is known to conjugate with proteins, serving as a linking molecule. This interaction is crucial for its antifungal activity, as it disrupts the cell membrane of fungi, leading to cell death . Additionally, zinc undecylenate’s antimicrobial properties help prevent the growth of microorganisms on the skin .

Cellular Effects

Zinc undecylenate affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, particularly in fungal cells, leading to their death. This disruption also affects cell signaling pathways and gene expression, as the integrity of the cell membrane is crucial for these processes. In human cells, zinc undecylenate’s antimicrobial properties help maintain cellular health by preventing infections .

Molecular Mechanism

The molecular mechanism of zinc undecylenate involves its interaction with cell membranes and biomolecules. It binds to the cell membrane of fungi, causing disruption and leading to cell death. This binding interaction inhibits the growth and proliferation of fungal cells. Additionally, zinc undecylenate may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc undecylenate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that zinc undecylenate maintains its antifungal properties over extended periods, although its potency may diminish. In vitro and in vivo studies indicate that prolonged exposure to zinc undecylenate does not significantly affect cellular function, suggesting its safety for long-term use .

Dosage Effects in Animal Models

The effects of zinc undecylenate vary with different dosages in animal models. At low doses, it effectively treats fungal infections without causing adverse effects. At high doses, zinc undecylenate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where a minimum concentration is required for antifungal activity, but exceeding this threshold can lead to adverse reactions .

Metabolic Pathways

Zinc undecylenate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Zinc undecylenate’s role in these pathways is crucial for its antifungal and antimicrobial properties .

Transport and Distribution

Within cells and tissues, zinc undecylenate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cell membrane of fungi. The compound’s distribution is essential for its efficacy, as it needs to reach the site of infection to exert its antifungal effects. Additionally, zinc undecylenate’s accumulation in specific tissues can enhance its therapeutic potential .

Subcellular Localization

Zinc undecylenate’s subcellular localization is primarily at the cell membrane, where it exerts its antifungal activity. Targeting signals and post-translational modifications may direct zinc undecylenate to specific compartments or organelles within the cell. This localization is crucial for its function, as it needs to interact with the cell membrane to disrupt fungal cells effectively .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El undecilenato de zinc se puede sintetizar mediante varios métodos. Un método común involucra la reacción del óxido de zinc con ácido undecilénico en presencia de un solvente como el etanol. La reacción generalmente se lleva a cabo a temperaturas elevadas (40-80 ° C) durante 1-2 horas . Otro método involucra la reacción del acetato de zinc con ácido undecilénico en una solución acuosa, seguido de filtración, lavado y secado para obtener el producto final .

Métodos de producción industrial: En entornos industriales, el this compound se produce reaccionando óxido de zinc con ácido undecilénico en un entorno controlado. La mezcla de reacción se calienta y agita para asegurar una reacción completa. El producto se filtra, se lava y se seca para obtener un polvo de this compound de alta pureza . Este método garantiza una calidad constante y un alto rendimiento, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: El undecilenato de zinc experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de óxido de zinc y otros subproductos.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo undecilenato es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Reacciones de oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reacciones de sustitución: Se pueden usar reactivos como halógenos u otros nucleófilos en presencia de catalizadores adecuados.

Productos principales formados:

Oxidación: Óxido de zinc y otros derivados oxidados.

Sustitución: Varios compuestos de zinc sustituidos según los reactivos utilizados.

Comparación Con Compuestos Similares

Undecylenic Acid: A fatty acid with antifungal properties, often used in combination with zinc undecylenate for enhanced efficacy.

Calcium Undecylenate: Another salt of undecylenic acid, used for similar antifungal applications.

Copper Undecylenate: Known for its antimicrobial properties, used in various formulations.

Uniqueness of Zinc Undecylenate: Zinc undecylenate stands out due to its excellent tolerance and low irritancy compared to other zinc salts or acids . Its ability to release zinc ions effectively makes it a powerful fungicide with a broad spectrum of applications in medicine and industry .

Propiedades

Número CAS |

557-08-4 |

|---|---|

Fórmula molecular |

C11H20O2Zn |

Peso molecular |

249.7 g/mol |

Nombre IUPAC |

undec-10-enoic acid;zinc |

InChI |

InChI=1S/C11H20O2.Zn/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13); |

Clave InChI |

GAAKLDANOSASAM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] |

SMILES canónico |

C=CCCCCCCCCC(=O)O.[Zn] |

| 557-08-4 | |

Descripción física |

Dry Powder |

Pictogramas |

Irritant |

Sinónimos |

Aftate Breezee Chinofungin Chlorisept Curatin Genaspor Micoisdin NP 27 NP-27 NP27 Ony Clear Ony-Clear Purder N, Tolnaftat Sporiline Tinactin Tinaderm Tinatox Tineafax Ting Tolnaftat Purder N Tolnaftate Tonoftal ZeaSo |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

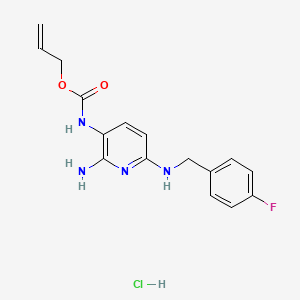

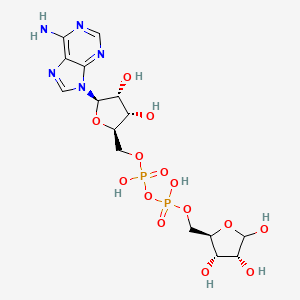

Feasible Synthetic Routes

A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]

A: The molecular formula of Zinc Undecylenate is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []

ANone: Yes, several analytical methods have been developed for quantifying Zinc Undecylenate in various formulations. These include:

- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []

- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []

- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and zinc undecylenate. []

- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and zinc undecylenate in cosmetics. []

- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and zinc undecylenate in pharmaceutical preparations. []

A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like Zinc Undecylenate, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []

ANone: Yes, several clinical studies have demonstrated the efficacy of Zinc Undecylenate in treating fungal skin infections:

- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% Zinc Undecylenate was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []

- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% Zinc Undecylenate was as effective as 1% tolnaftate cream in treating these infections. []

ANone: Research has investigated the toxicity of Zinc Undecylenate on aquatic organisms:

- Marine Rotifers: A study found that concentrations of Zinc Undecylenate above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []

- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of Zinc Undecylenate impacted its population growth rate. []

ANone: Interestingly, Zinc Undecylenate has demonstrated potential in materials science and polymer chemistry:

- Catalyst in Ring-Opening Polymerization: Research has shown that Zinc Undecylenate can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]

- Nanomaterial Synthesis: Zinc Undecylenate serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)

![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)

![(8S,9R,10S,13S,14S,17S)-17-acetyl-6-methoxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1202173.png)

![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)